Cas no 1065484-79-8 (2-[5-(chloromethyl)pyridin-2-yl]oxyquinoxaline)
![2-[5-(chloromethyl)pyridin-2-yl]oxyquinoxaline structure](https://ja.kuujia.com/scimg/cas/1065484-79-8x500.png)
2-[5-(chloromethyl)pyridin-2-yl]oxyquinoxaline 化学的及び物理的性質
名前と識別子
-
- 2-[5-(chloromethyl)pyridin-2-yl]oxyquinoxaline
- SBB075580
- AK-52609
- KB-15168
- 2-(5-Chloromethylpyridin-2-yloxy)quinoxaline
- 2-[5-(chloromethyl)-2-pyridyloxy]quinoxaline
- 2-(5-Chloromethylpyridin-2-yloxy)-quinoxaline
- 2-(5-Chloromethyl-pyridin-2-yloxy)-quinoxaline
- 2-((5-(Chloromethyl)pyridin-2-yl)oxy)quinoxaline
- DTXSID20671817
- 1065484-79-8
- AKOS015941221
- DB-301894
- 2-{[5-(Chloromethyl)pyridin-2-yl]oxy}quinoxaline
-
- MDL: MFCD10698957
- インチ: InChI=1S/C14H10ClN3O/c15-7-10-5-6-13(17-8-10)19-14-9-16-11-3-1-2-4-12(11)18-14/h1-6,8-9H,7H2
- InChIKey: PISIFVOFSBOMFB-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=CC(=N2)OC3=NC=C(C=C3)CCl
計算された属性
- 精确分子量: 271.0512396g/mol
- 同位素质量: 271.0512396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 292
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 47.9Ų
じっけんとくせい
- 密度みつど: 1.348
2-[5-(chloromethyl)pyridin-2-yl]oxyquinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 089540-500mg |
2-(5-Chloromethyl-pyridin-2-yloxy)-quinoxaline |
1065484-79-8 | 500mg |
£244.00 | 2022-03-01 | ||
Chemenu | CM141883-1g |
2-((5-(chloromethyl)pyridin-2-yl)oxy)quinoxaline |
1065484-79-8 | 95% | 1g |
$*** | 2023-04-03 | |
Chemenu | CM141883-1g |
2-((5-(chloromethyl)pyridin-2-yl)oxy)quinoxaline |
1065484-79-8 | 95% | 1g |
$456 | 2021-08-05 |
2-[5-(chloromethyl)pyridin-2-yl]oxyquinoxaline 関連文献
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
2-[5-(chloromethyl)pyridin-2-yl]oxyquinoxalineに関する追加情報
Introduction to 2-[5-(Chloromethyl)pyridin-2-yl]oxyquinoxaline (CAS No. 1065484-79-8)
2-[5-(Chloromethyl)pyridin-2-yl]oxyquinoxaline, with the CAS number 1065484-79-8, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinoxalines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a chloromethyl group and a pyridine ring in its structure adds to its chemical versatility and potential for functionalization.
The molecular structure of 2-[5-(Chloromethyl)pyridin-2-yl]oxyquinoxaline is characterized by a quinoxaline core linked to a pyridine ring through an ether bond, with a chloromethyl substituent on the pyridine ring. This arrangement provides a platform for various chemical modifications, making it an attractive candidate for drug discovery and development. The chloromethyl group can be readily functionalized through substitution reactions, allowing for the synthesis of a wide range of derivatives with tailored biological activities.
Recent studies have highlighted the potential of 2-[5-(Chloromethyl)pyridin-2-yl]oxyquinoxaline in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action is believed to involve the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis and cell death.
In addition to its anticancer properties, 2-[5-(Chloromethyl)pyridin-2-yl]oxyquinoxaline has also been investigated for its antimicrobial activity. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chloromethyl group is thought to play a crucial role in this activity by facilitating the interaction with bacterial cell membranes and disrupting their integrity.
The pharmacokinetic properties of 2-[5-(Chloromethyl)pyridin-2-yl]oxyquinoxaline have also been studied to assess its potential as a therapeutic agent. Research conducted by a team at the University of California found that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties make it an attractive candidate for further preclinical and clinical evaluation.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 2-[5-(Chloromethyl)pyridin-2-yl]oxyquinoxaline. One common approach involves the reaction of 2-chloromethylpyridine with quinoxaline in the presence of a suitable base. This method provides high yields and purity, making it suitable for large-scale production. Additionally, recent advancements in green chemistry have led to the development of more environmentally friendly synthetic protocols that minimize waste and reduce energy consumption.
The potential applications of 2-[5-(Chloromethyl)pyridin-2-yl]oxyquinoxaline extend beyond traditional medicinal uses. For example, this compound has been explored as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes have shown promise in catalytic reactions and as luminescent materials for sensing applications.
In conclusion, 2-[5-(Chloromethyl)pyridin-2-yl]oxyquinoxaline (CAS No. 1065484-79-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile chemical properties make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in the scientific community.
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